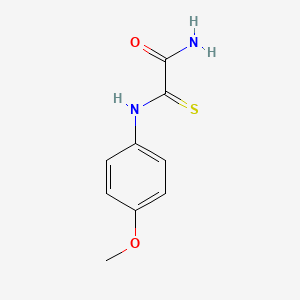

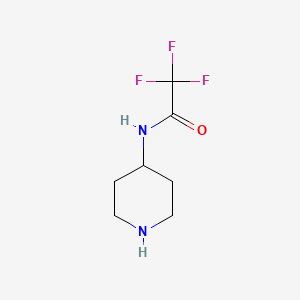

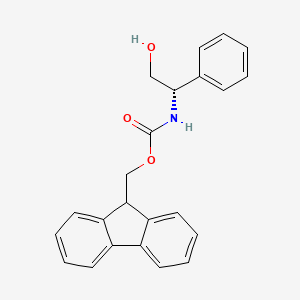

Fmoc-L-phenylglycinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-phenylglycinol is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their applications in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS) for the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The Fmoc group is removed under basic conditions, which is compatible with a variety of side-chain protecting groups and solid supports used in SPPS .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of Fmoc-l-homopropargylglycine-OH is described with a double Boc (t-butyloxycarbonyl) protection and a key Seyferth-Gilbert homologation step to avoid racemization, yielding a noncanonical amino acid for use in SPPS . Similarly, the synthesis of other Fmoc-protected amino acids, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid and N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, involves multiple steps with an emphasis on maintaining enantiopurity and high yields for subsequent peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides steric hindrance and photophysical properties that can be exploited in peptide synthesis. For instance, the Fmoc group plays a crucial role in the gelation process of Fmoc-tripeptides, with π-π stacking interactions between Fmoc groups leading to the formation of supramolecular structures .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in various chemical reactions, particularly in SPPS. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. The Fmoc group also facilitates the formation of neoglycopeptides through chemoselective glycosylation reactions, as seen in the synthesis of glycopeptide mimics .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are generally solid at room temperature and have a high degree of solubility in organic solvents, which is beneficial for SPPS. The Fmoc group also imparts UV absorbance properties, allowing for monitoring of the peptide synthesis process. The stability of Fmoc-protected peptides against proteolytic enzymes has been observed, which is advantageous for the development of stable peptide-based materials .

Wissenschaftliche Forschungsanwendungen

Stereochemical Stability in Peptide Synthesis

Fmoc-L-phenylglycinol's application in peptide synthesis is highlighted by the study of racemization in phenylglycine-containing peptides during solid-phase peptide synthesis (SPPS). The research found that using specific coupling agents and conditions can significantly reduce racemization, making Fmoc-L-phenylglycinol a viable component in the synthesis of stereochemically stable peptides (Liang et al., 2017).

Bio-Inspired Building Blocks for Functional Materials

Fmoc-modified amino acids, including Fmoc-L-phenylglycinol, are used as bio-inspired building blocks for creating functional materials. Their hydrophobicity and aromaticity facilitate the assembly of these materials, which have potential in cell cultivation, drug delivery, and antibacterial applications (Tao et al., 2016).

Antimicrobial Decapeptide Synthesis

Fmoc-L-phenylglycinol is used in the synthesis of antimicrobial peptides. An optimized Fmoc solid-phase protocol for synthesizing gramicidin S, an antimicrobial decapeptide, utilized Fmoc-L-phenylglycinol for its effective yield and structural reliability (Wadhwani et al., 2006).

Hydrogel Formation and Self-Assembly

Fmoc-phenylalanine, closely related to Fmoc-L-phenylglycinol, demonstrates self-assembly properties leading to hydrogel formation. This aspect is crucial for biomedical applications like drug release and development of biomaterials (Singh et al., 2015).

Antibacterial Composite Materials

The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, related to Fmoc-L-phenylglycinol, showcase their potential in the development of enhanced biomedical materials. These materials show promise in inhibiting bacterial growth without affecting mammalian cells, signifying their medical application potential (Schnaider et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

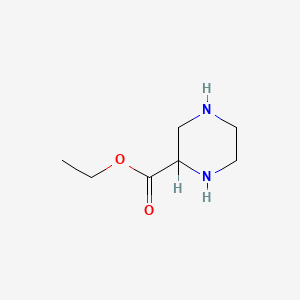

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylglycinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.